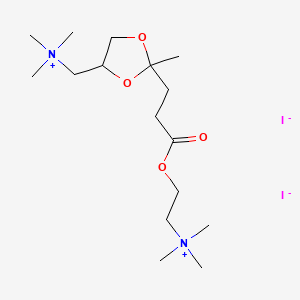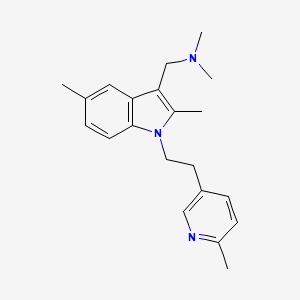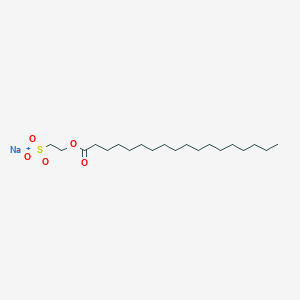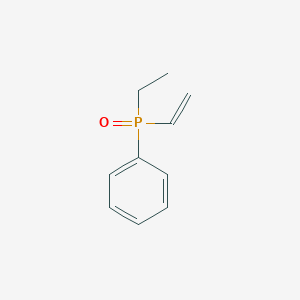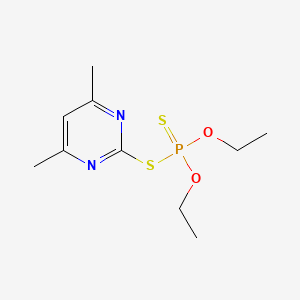
O,O-Diethyl S-(4,6-dimethyl-2-pyrimidyl) dithiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-dimethylpyrimidin-2-yl)sulfanyl-diethoxy-sulfanylidene-lambda5-phosphane is a compound that belongs to the class of organophosphorus compounds. It features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a sulfanyl group at position 2. The compound also contains diethoxy and sulfanylidene groups attached to a lambda5-phosphane core. This unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-dimethylpyrimidin-2-yl)sulfanyl-diethoxy-sulfanylidene-lambda5-phosphane typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with diethoxyphosphoryl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at a low level to prevent decomposition of the reactants and to ensure a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often employed to maintain precise control over reaction conditions. Purification steps, such as recrystallization or chromatography, are used to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(4,6-dimethylpyrimidin-2-yl)sulfanyl-diethoxy-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield phosphine derivatives.
Substitution: The diethoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base, such as sodium hydride, to facilitate the exchange of groups .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction can produce phosphine derivatives. Substitution reactions result in the formation of new organophosphorus compounds with different alkoxy or aryloxy groups .
Aplicaciones Científicas De Investigación
(4,6-dimethylpyrimidin-2-yl)sulfanyl-diethoxy-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4,6-dimethylpyrimidin-2-yl)sulfanyl-diethoxy-sulfanylidene-lambda5-phosphane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]aniline: This compound features a similar pyrimidine ring with a sulfanyl group but differs in the presence of an aniline moiety.
3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}propanoic acid: Another related compound with multiple sulfanyl groups and a propanoic acid moiety.
Uniqueness
(4,6-dimethylpyrimidin-2-yl)sulfanyl-diethoxy-sulfanylidene-lambda5-phosphane is unique due to its combination of a pyrimidine ring, sulfanyl group, and diethoxy-sulfanylidene-lambda5-phosphane core. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
333-40-4 |
|---|---|
Fórmula molecular |
C10H17N2O2PS2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
(4,6-dimethylpyrimidin-2-yl)sulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H17N2O2PS2/c1-5-13-15(16,14-6-2)17-10-11-8(3)7-9(4)12-10/h7H,5-6H2,1-4H3 |
Clave InChI |
XAXZWQJVIDHWCT-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)SC1=NC(=CC(=N1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


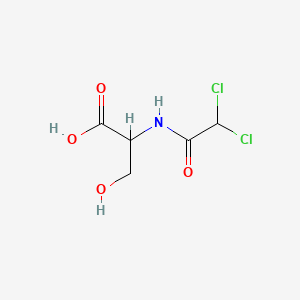

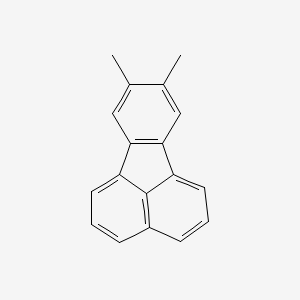
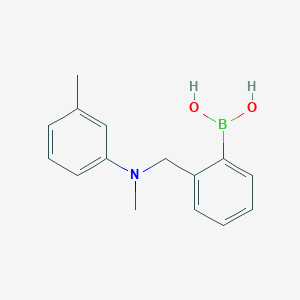
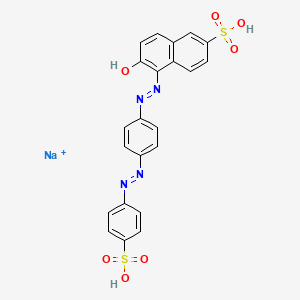

![4-[2-Amino-3-(4-carboxyphenyl)-5-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B13742115.png)
![5-[(2,5-Dioxo-1-phenylimidazolidin-4-yl)methylsulfanylmethylsulfanylmethyl]-3-phenylimidazolidine-2,4-dione](/img/structure/B13742119.png)
